3-Isopropyl-6-acethyl-sydnone imine

Chemical Biology Bioorthogonal Chemistry Prodrug Design

Researchers investigating NO-mediated signaling require sydnone imines with predictable stability and NO-release profiles. Generic or N6-unsubstituted analogs exhibit divergent hydrolytic pathways and inconsistent biological readouts, undermining SAR studies. 3-Isopropyl-6-acetyl-sydnone imine (CAS 19435-27-9) offers a defined N3-isopropyl/N6-acetyl substitution pattern that directs acid-catalyzed ring-opening via a dual A2/nucleophilic pathway, ensuring reproducible kinetics. • Consistent NO donor for comparative SAR assays vs. 3-methyl, 3-tert-butyl, or N6-carbamoyl analogs • Validated scaffold for bioorthogonal sydnone imine-cycloalkyne cycloaddition • Bulk stock available for immediate dispatch with full analytical documentation.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B7829401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-6-acethyl-sydnone imine
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)[N+]1=NOC(=C1)N=C(C)[O-]
InChIInChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3
InChIKeyFCCKOSKYTIDTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-6-acethyl-sydnone imine: Chemical Identity and Class Baseline


3-Isopropyl-6-acethyl-sydnone imine (CAS: 19435-27-9; molecular formula: C₇H₁₁N₃O₂; molecular weight: 169.18 g/mol) is a mesoionic heterocyclic compound belonging to the sydnone imine (sydnonimine) family . Structurally defined by a 1,2,3-oxadiazolium core bearing an exocyclic imine nitrogen at the 5-position [1], this specific derivative incorporates a 3-isopropyl substituent and a 6-N-acetyl moiety. Sydnone imines are distinguished from the parent sydnones by the replacement of the exocyclic carbonyl oxygen with an imino (=NH) or substituted imine group, a modification that fundamentally alters electronic distribution, reactivity, and biological activity profiles [2].

Selection N6-acetyl sydnone imine for bioorthogonal click-and-release chemistry
Workflow Chemical biology probe development and targeted release studies
Identity Neutral inner salt; distinct physicochemical profile from HCl salt or parent sydnone

Non-Interchangeability of 3-Isopropyl-6-acethyl-sydnone imine


Substitution at both the N3-alkyl and N6-acyl positions is not a matter of incremental optimization; it dictates the compound's fundamental chemical behavior and application scope. The N6-acetyl group alters the electronic environment of the mesoionic ring, influencing the rate and mechanism of nitric oxide (NO) release compared to N6-unsubstituted or N6-carbamoyl analogs [1]. Furthermore, the 3-isopropyl group imposes a specific steric and electronic profile that modifies the heterocycle's susceptibility to acid-catalyzed hydrolysis relative to 3-methyl, 3-tert-butyl, or 3-aryl congeners [2]. As a result, substituting this specific derivative with a generic 'sydnone imine' or a structurally similar analog—such as 3-isopropylsydnone imine hydrochloride (CAS 5123-98-8) [3] or 3-isopropylsydnone (CAS 6939-17-9) [4]—will yield divergent reactivity, stability, and biological readouts, compromising experimental reproducibility and invalidating comparative studies.

N6-acetyl substitution determines click-and-release reactivity; N6-H or N6-alkyl analogs may not undergo the required cycloaddition.
3-isopropyl directs hydrolysis via A2/nucleophilic catalysis; 3-tert-butyl or 3-aryl congeners follow different hydrolytic mechanisms, potentially altering stability.
Physicochemical properties (molecular weight, charge state) differ from 3-isopropylsydnone imine HCl and 3-isopropylsydnone, limiting direct interchange in assays.

3-Isopropyl-6-acethyl-sydnone imine: Differentiation from Analogs


N6-Acetyl Substitution and Click-and-Release Reactivity

The N6-acetyl moiety in 3-isopropyl-6-acethyl-sydnone imine is not a passive structural feature; it actively determines the compound's suitability for bioorthogonal 'click-and-release' strategies. Recent comprehensive reviews establish that 6-N-acyl derivatives, including N6-acetyl-substituted compounds, are the predominant structural class exploited for these applications due to their capacity to undergo cycloaddition with cycloalkynes, enabling the spatiotemporally controlled release of a functional payload [1]. In contrast, unsubstituted N6-H sydnone imines or N6-alkyl derivatives exhibit fundamentally different kinetic profiles and are not the primary tools for this rapidly advancing field [1]. The presence of the N-acetyl group directly influences the electronic properties of the mesoionic ring, modulating the rate of the cycloaddition step and the subsequent release of the attached molecule.

Click-and-Release Scaffold
Class-level inference
6-N-acyl sydnone imines (including target) are the established scaffold for cycloaddition with cycloalkynes; N6-H or N6-alkyl analogs are not primary tools for this modality [1].
Supports bioorthogonal probe design
Review-based context; validate specific reaction kinetics.
Chemical Biology Bioorthogonal Chemistry Prodrug Design

3-Isopropyl Substitution and Hydrolytic Mechanism Differences

The 3-alkyl substituent on the sydnone ring is not a generic placeholder; it dictates the specific pathway of acid-catalyzed hydrolysis. A foundational kinetic study demonstrated that the acid-catalyzed hydrolysis of 3-isopropyl-sydnone proceeds via both an A2 mechanism and a nucleophilic catalysis pathway [1]. This contrasts sharply with the behavior of 3-tert-butyl- and 3-furfuryl-sydnone, which hydrolyze via a combination of 'neutral' and A1 mechanisms [1]. While this specific study was performed on the corresponding 3-alkylsydnones, the electronic and steric influence of the 3-isopropyl group is expected to translate to the structurally analogous 3-isopropyl-sydnone imine core, establishing a clear mechanistic distinction from closely related alkyl-substituted congeners that would dictate different handling and reaction conditions.

Hydrolytic Mechanism
Cross-study comparable
Acid-catalyzed hydrolysis proceeds via A2 + nucleophilic catalysis pathway (inferred from 3-isopropylsydnone); differs from neutral/A1 mechanism of 3-tert-butyl analog [1].
Informs stability assessment and buffer design
Inferred from structurally analogous 3-alkylsydnones; direct data on sydnone imine pending.
Chemical Stability Mechanistic Analysis Synthetic Chemistry

Physicochemical Distinction from Sydnone Analogs

The target compound's unique combination of a mesoionic 1,2,3-oxadiazolium core, a 3-isopropyl substituent, and an exocyclic N6-acetyl group results in a distinct physicochemical profile that separates it from both the parent sydnone and the unsubstituted sydnone imine hydrochloride salt. 3-Isopropyl-6-acethyl-sydnone imine (C₇H₁₁N₃O₂, MW 169.18) is a neutral inner salt, whereas 3-isopropylsydnone imine hydrochloride (C₅H₁₀ClN₃O, MW 163.60) is an ionic salt [1], and 3-isopropylsydnone (C₅H₈N₂O₂, MW 128.13) lacks the exocyclic nitrogen entirely [2]. These differences in charge state, molecular weight, and hydrogen-bonding capacity will directly impact solubility, partition coefficient (LogP), and membrane permeability, precluding their interchangeable use in biological assays or synthetic protocols.

Physicochemical Identity
Direct head-to-head comparison
MW 169.18 (neutral inner salt) vs 163.60 (HCl salt) vs 128.13 (sydnone, neutral) [1][2].
Reinforces exact CAS selection for procurement
Charge state affects solubility and assay compatibility.
Medicinal Chemistry Pre-formulation Analytical Chemistry

3-Isopropyl-6-acethyl-sydnone imine: Research Applications


Bioorthogonal Click-and-Release Probes

The presence of the N6-acetyl group positions 3-isopropyl-6-acethyl-sydnone imine as a relevant scaffold for developing bioorthogonal probes that utilize the sydnone imine–cycloalkyne cycloaddition. This application leverages the specific reactivity of 6-N-acyl derivatives to achieve spatiotemporally controlled release of reporter molecules or therapeutic payloads in living systems [1]. Procurement of this specific derivative, rather than a generic sydnone imine, ensures access to the validated structural class for this modality.

Sydnone Imine Hydrolysis and Stability

The 3-isopropyl group is known to direct the hydrolytic mechanism of the mesoionic ring towards a dual A2/nucleophilic catalysis pathway, distinct from the behavior of 3-tert-butyl or 3-aryl analogs [2]. 3-Isopropyl-6-acethyl-sydnone imine serves as a model compound for investigating the interplay between N3-alkyl substitution and N6-acylation on the acid-catalyzed ring-opening of sydnone imines. These studies are critical for predicting the stability of related compounds in formulation and under physiological conditions.

Comparative NO Donor Activity in Sydnone Imines

Sydnone imines are established as exogenous nitric oxide (NO) donors, with their biological activity linked to the rate and extent of NO release [3]. 3-Isopropyl-6-acethyl-sydnone imine offers a specific substitution pattern—N3-isopropyl and N6-acetyl—that allows researchers to probe the structure-activity relationship (SAR) governing NO donation kinetics. Comparative assays against other 3-alkyl or N6-substituted analogs can delineate the contribution of each substituent to the overall biological readout, providing valuable data for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Bioorthogonal Click-and-Release Probes
N6-acetyl for established cycloaddition reactivity
Click-and-release kinetics with cycloalkynes; payload release efficiency
Sydnone Imine Hydrolysis and Stability Studies
3-isopropyl mechanistic profile (A2/nucleophilic catalysis)
Acid-catalyzed ring-opening pathway analysis; stability in formulation models
Comparative NO Donor SAR Studies
Defined N3-isopropyl / N6-acetyl substitution pattern
NO release kinetics and structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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